(4-Methoxy-benzyl)-trimethyl-silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18OSi/c1-12-11-7-5-10(6-8-11)9-13(2,3)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNOHWUDLGWICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452117 | |
| Record name | (4-Methoxybenzyl)-trimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17988-20-4 | |
| Record name | (4-Methoxybenzyl)-trimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methoxy Benzyl Trimethyl Silane and Analogues
Catalytic Hydrotrimethylsilylation Approaches to Benzylsilanes
Catalytic hydrosilylation represents a direct and atom-economical method for the formation of carbon-silicon bonds. Recent advancements have focused on developing selective and environmentally benign catalytic systems.
Anti-Markovnikov Hydrosilylation of Styrenes via Hexamethyldisilane (B74624)
A notable transition-metal-free approach to the anti-Markovnikov hydrotrimethylsilylation of styrenes utilizes hexamethyldisilane as a safe and convenient source of the trimethylsilyl (B98337) group. pku.edu.cn This method avoids the use of hazardous and gaseous trimethylsilane. pku.edu.cn The reaction is typically promoted by a base, such as cesium fluoride (B91410) (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). pku.edu.cn
The proposed mechanism involves the in situ generation of a trimethylsilyl anion through the activation of hexamethyldisilane by the fluoride source. pku.edu.cn This silyl (B83357) anion then undergoes a nucleophilic addition to the styrene (B11656) double bond, resulting in the formation of a benzylic carbanion. pku.edu.cn Subsequent protonation of this carbanion by the solvent (DMSO) yields the desired anti-Markovnikov product, (4-Methoxy-benzyl)-trimethyl-silane. pku.edu.cn The choice of solvent is critical, as it must be able to act as a proton source for the carbanion intermediate without quenching the initially formed silyl anion. pku.edu.cn
Table 1: Reaction Parameters for Anti-Markovnikov Hydrosilylation
| Parameter | Condition | Rationale |
| Silyl Source | Hexamethyldisilane | Safe, readily available alternative to gaseous Me3SiH. pku.edu.cn |
| Activator | Cesium Fluoride (CsF) | Promotes the formation of the silyl anion. pku.edu.cn |
| Solvent | Dimethyl Sulfoxide (DMSO) | Acts as a proton source to quench the benzylic carbanion. pku.edu.cn |
| Selectivity | Anti-Markovnikov | The silyl anion adds to the less substituted carbon of the alkene. pku.edu.cn |
Transition-Metal-Free Hydrosilylation Systems
The development of transition-metal-free hydrosilylation methods is a significant step towards greener and more sustainable chemical processes. pku.edu.cnnih.gov These systems often rely on the use of strong bases or other activators to generate the reactive silyl species. pku.edu.cnnih.gov For instance, the combination of an organic superbase or a crown ether-ligated inorganic base can facilitate the anti-Markovnikov hydration of styrene derivatives, a related transformation. rsc.org
In the context of benzylsilane (B11955767) synthesis, transition-metal-free approaches offer the advantage of avoiding contamination of the product with residual metals, which can be crucial for applications in electronics and pharmaceuticals. Research in this area is ongoing, with a focus on expanding the substrate scope and improving the efficiency of these catalyst-free systems. pku.edu.cnnih.gov
Strategies for the Generation of Silyl Anions and Carbanion Equivalents
The generation of silyl anions or their synthetic equivalents is a cornerstone of many benzylsilane syntheses. These nucleophilic species can readily react with appropriate electrophiles to form the desired C-Si bond.
In-Situ Generation and Reactivity of Silyl Anions
Silyl anions can be generated in situ from various precursors. researchgate.netwpmucdn.com A common method involves the reductive cleavage of a silicon-halogen or silicon-silicon bond using a strong reducing agent like an alkali metal. wpmucdn.comosti.gov For instance, silyl lithium reagents can be prepared from the corresponding chlorosilanes. osti.govresearchgate.net These highly reactive silyl anions can then participate in nucleophilic substitution reactions with benzylic halides or other suitable electrophiles. researchgate.net
Another approach involves the base-mediated activation of silylboranes. researchgate.net The addition of a base, such as an alkoxide, to a silylborane can lead to the formation of a silyl borate (B1201080) complex, which then releases a silyl anion. researchgate.net This method has been successfully applied to the defluorosilylation of fluoroarenes. researchgate.net
Alkoxide-Initiated Activation of Organotrimethylsilanes as Carbanion Equivalents
An innovative and milder approach for generating carbanion equivalents from organotrimethylsilanes involves activation with an alkoxide initiator. organic-chemistry.orgnih.gov The combination of a trimethylsilanolate (Me3SiO-) and a tetra-n-butylammonium (Bu4N+) salt serves as a potent activator for a wide range of bench-stable organotrimethylsilanes, including benzyltrimethylsilane (B1265640) derivatives. organic-chemistry.orgnih.gov This system effectively generates a nucleophilic species that can add to various electrophiles, such as aldehydes and ketones. organic-chemistry.orgnih.gov
This method offers several advantages over traditional fluoride-based activation, including the use of less toxic reagents and milder reaction conditions. organic-chemistry.org The reaction often proceeds at room temperature and can be autocatalytic, as the alkoxide generated from the addition product can further activate the starting organosilane. organic-chemistry.orgresearchgate.net
Table 2: Alkoxide-Initiated Activation of Benzyltrimethylsilanes
| Activator System | Substrate Scope | Key Advantages |
| Me3SiO- / Bu4N+ | Benzyl (B1604629), allyl, aryl, and other trimethylsilanes. organic-chemistry.orgnih.gov | Fluoride-free, mild conditions, broad applicability. organic-chemistry.org |
| EtOK / Bu4NCl | (3-methoxybenzyl)trimethylsilane. researchgate.net | Demonstrates the use of different alkoxide sources. researchgate.net |
Methodologies Utilizing the Peterson Olefination for Silene Precursors
The Peterson olefination is a powerful tool in organic synthesis for the formation of alkenes from α-silyl carbanions and carbonyl compounds. organicchemistrydata.orgwikipedia.orgnrochemistry.com While its primary application is alkene synthesis, the underlying principles can be adapted for the preparation of precursors to silylated compounds. The core of the Peterson olefination is the reaction of an α-silyl carbanion with a ketone or aldehyde to form a β-hydroxysilane intermediate. organicchemistrydata.orgwikipedia.org This intermediate can then be eliminated under either acidic or basic conditions to yield an alkene. wikipedia.orgorganic-chemistry.org
In the context of synthesizing compounds like this compound, the initial step of the Peterson olefination, the formation of the β-hydroxysilane, is of particular interest. By reacting a trimethylsilyl-substituted carbanion with an appropriate carbonyl compound, one can generate a silylated alcohol. Subsequent chemical transformations of this alcohol could potentially lead to the desired benzylsilane. For instance, organometallic addition to an α-silyl aldehyde can produce erythro-β-hydroxysilanes with high diastereoselectivity. nih.gov
The stereochemical outcome of the elimination step in the Peterson olefination is highly dependent on the reaction conditions. Basic elimination proceeds via a syn-elimination pathway, while acidic elimination occurs through an anti-elimination pathway. wikipedia.orgorganic-chemistry.org This stereocontrol allows for the selective formation of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane. wikipedia.org This level of control, while primarily aimed at alkene synthesis, highlights the versatility of the intermediates generated in the Peterson reaction, which could be harnessed for the synthesis of complex organosilanes.
Electrosynthetic Routes for the Introduction and Transformation of Methoxybenzyl Moieties on Nitrogen-Containing Compounds
Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering unique reactivity and selectivity. beilstein-journals.org In the context of nitrogen-containing compounds, electrochemical methods have been developed for both the transformation and introduction of functional groups, including those related to the methoxybenzyl moiety.
A significant application of electrosynthesis is the transformation of existing p-methoxybenzyl (PMB) protected nitrogen compounds. The PMB group is a common protecting group for amines and other nitrogen functionalities. soton.ac.uk Electrochemical methods provide a mild and efficient alternative for its removal (deprotection). For instance, the electrochemical deprotection of p-methoxybenzyl ethers has been successfully demonstrated in a flow electrolysis cell. soton.ac.ukresearchgate.netacs.org This process involves the anodic oxidation of the benzylic position of the PMB group. soton.ac.uk In an undivided flow reactor using a methanol (B129727) solution, the PMB ether is cleaved, yielding the deprotected alcohol and p-methoxybenzaldehyde dimethyl acetal (B89532) as a byproduct. soton.ac.ukacs.org This method obviates the need for stoichiometric chemical oxidants, which are typically required in traditional PMB deprotection methods. soton.ac.uk
The Shono oxidation is another relevant electrosynthetic tool for the functionalization of nitrogen-containing compounds, particularly cyclic amines. nih.gov This anodic oxidation occurs selectively at the α-position to the nitrogen atom. The resulting N-acyliminium ion intermediate can then be trapped by a nucleophile, such as methanol, to introduce a methoxy (B1213986) group. While this method does not directly introduce a methoxybenzyl group, it represents a key electrosynthetic strategy for the α-methoxylation of nitrogen heterocycles, which are versatile synthetic intermediates. nih.gov The N,O-acetals formed from the Shono methoxylation of piperidine (B6355638) and pyrrolidine (B122466) derivatives are valuable building blocks in organic synthesis. nih.gov
Table 1: Electrochemical Deprotection of a p-Methoxybenzyl (PMB) Ether
| Entry | Substrate | Conditions | Product | Yield | Reference |
| 1 | N-(4-Methoxybenzyl)aniline | Undivided flow cell, MeOH, Et4NBF4 | Aniline | High Conversion | soton.ac.uk |
| 2 | 1-(4-Methoxybenzyl)piperidine | Undivided flow cell, MeOH, Et4NBF4 | Piperidine | High Conversion | soton.ac.uk |
Table designed to be interactive.
Related Synthetic Pathways to Functionalized Organosilanes (e.g., Acylsilanes, Halomethylsilanes)
The synthesis of functionalized organosilanes is a cornerstone of organosilicon chemistry, providing access to a wide array of versatile reagents for organic synthesis. Among these, acylsilanes and halomethylsilanes are particularly important building blocks.
Acylsilanes
Acylsilanes, which feature a carbonyl group directly attached to a silicon atom, are valuable intermediates in organic synthesis. rsc.org A variety of methods have been developed for their preparation, overcoming the inherent instability of the C-Si bond under many reaction conditions. scielo.br
One of the most common and versatile methods is the dithiane route , also known as the Brook-Corey strategy. rsc.orgscielo.br This "umpolung" (polarity inversion) methodology involves the silylation of a 2-lithio-1,3-dithiane, followed by hydrolysis of the resulting 2-silyl-1,3-dithiane to unmask the carbonyl group. scielo.brwikipedia.org This approach is applicable to the synthesis of aroylsilanes, alkanoylsilanes, and other functionalized acylsilanes. scielo.br
Other significant synthetic routes include:
From Carboxylic Acid Derivatives: Esters can undergo reductive silylation to form acylsilanes. wikipedia.org Tertiary amides can react with silyllithium reagents, and acid chlorides can be converted to acylsilanes using hexamethyldisilane. wikipedia.org More recently, air-stable silylzinc reagents have been used for the one-pot synthesis of a diverse range of acylsilanes from carboxylic acids under mild conditions. rsc.org
Oxidation of α-Silyl Alcohols: The oxidation of α-silyl alcohols, which can be prepared by the addition of silyllithium reagents to aldehydes, provides another pathway to acylsilanes. scielo.br
Carbonylative Silylation: A copper-catalyzed carbonylative silylation of unactivated alkyl halides has been developed for the efficient synthesis of alkyl-substituted acylsilanes. organic-chemistry.org
Table 2: Selected Synthetic Methodologies for Acylsilanes
| Methodology | Starting Material | Key Reagents | Product Type | Reference |
| Dithiane Route (Brook-Corey) | Aldehyde | 1,3-Dithiane, n-BuLi, Silyl Halide, HgCl2 | Aroyl-, Alkanoyl-, Functionalized Acylsilanes | scielo.brwikipedia.org |
| Reductive Silylation | Ester | Trimethylsilyl chloride, Mg | Acylsilanes | wikipedia.org |
| From Tertiary Amides | Tertiary Amide | Silyllithium reagent | Acylsilanes | wikipedia.org |
| From Acid Chlorides | Acid Chloride | Hexamethyldisilane | Acylsilanes | wikipedia.org |
| Silylzinc Reagents | Carboxylic Acid | Me3SiZnI·TMEDA | Diverse Acylsilanes | rsc.org |
| Carbonylative Silylation | Alkyl Halide | CO, Silylborane, Cu catalyst | Alkyl-substituted Acylsilanes | organic-chemistry.org |
Table designed to be interactive.
Halomethylsilanes
α-Halomethylsilanes are another important class of functionalized organosilanes. They serve as versatile synthetic intermediates, for example, as masked methylating agents. researcher.lifeacs.org
A notable application of α-halomethylsilanes is in the highly regioselective N-methylation of pyrazole (B372694) heterocycles. acs.orgacs.orgnih.gov Traditional methylating agents often lead to a mixture of N1 and N2 alkylated isomers. However, the use of sterically bulky α-halomethylsilanes significantly enhances the selectivity for N1-alkylation. acs.org The reaction proceeds in two steps: a selective N-alkylation with the bulky halomethylsilane, followed by a protodesilylation step using a fluoride source and water to furnish the N-methyl pyrazole. acs.orgnih.gov This methodology has been shown to be effective for a range of pyrazole substrates, achieving high selectivity and good yields. acs.org The steric bulk of the α-halomethylsilane is crucial for controlling the regioselectivity of the alkylation. acs.org
Table 3: N1-Selective Methylation of Pyrazoles using α-Halomethylsilanes
| Substrate | α-Halomethylsilane | Key Steps | Product | Selectivity (N1:N2) | Reference |
| Pyrazole | (Chloromethyl)triisopropylsilane | 1. N-alkylation (KHMDS) 2. Protodesilylation (TBAF, H2O) | 1-Methylpyrazole | >99:1 | acs.org |
| 3-Phenylpyrazole | (Chloromethyl)triisopropylsilane | 1. N-alkylation (KHMDS) 2. Protodesilylation (TBAF, H2O) | 1-Methyl-3-phenylpyrazole | >99:1 | acs.org |
| 4-Bromopyrazole | (Chloromethyl)triisopropylsilane | 1. N-alkylation (KHMDS) 2. Protodesilylation (TBAF, H2O) | 4-Bromo-1-methylpyrazole | 98:2 | acs.org |
Table designed to be interactive.
Strategic Applications in Complex Organic Synthesis
Utilization as a Building Block for Complex Alkyl Trimethyl Silanes
Organosilanes are versatile building blocks in organic synthesis, valued for their stability and unique reactivity. mdpi.comresearchgate.net Benzylsilanes, including (4-Methoxy-benzyl)-trimethyl-silane, can theoretically serve as foundational structures for the synthesis of more complex alkyl trimethyl silanes. The synthesis of functionalized benzylsilanes is an active area of research, with methods including the rhodium-catalyzed cross-coupling of arylzinc compounds with (iodomethyl)trimethylsilane (B1585575) and the conversion of benzylboronates. nih.govorganic-chemistry.org
The core of this potential application lies in the reactivity of the benzylic carbon-silicon (C-Si) bond. While the C-Si bond is generally stable, its cleavage can be induced under specific conditions. For instance, the reaction of unactivated alkyl chlorides with silyl (B83357) lithium reagents provides a pathway to tetraorganosilanes. researchgate.net However, the use of this compound as a nucleophilic or electrophilic partner to build more elaborate silane (B1218182) structures is not a commonly reported strategy. Research into preventing unintentional Si-C bond cleavage in arylsilanes during polycondensation reactions highlights the stability challenges, noting that inserting an alkyl linker between the silicon atom and the aromatic ring can enhance stability under basic conditions. rsc.org This suggests that the direct Si-C bond in this compound possesses a specific reactivity profile that may be exploited, though dedicated studies for this purpose remain limited.
Table 1: Synthetic Routes to Benzyl (B1604629) and Alkyl Silanes
| Method | Reactants | Catalyst/Reagent | Product Type |
|---|---|---|---|
| Cross-Coupling organic-chemistry.org | Arylzinc Iodide, (Iodomethyl)trimethylsilane | Rhodium Complex | Functionalized Benzylsilane (B11955767) |
| Deborylative Silylation nih.gov | Benzylboronate, Chlorosilane | Alkoxide Base | Benzyl Silane |
| Nucleophilic Substitution researchgate.net | Alkyl Chloride, Silyl Lithium | None (Metal-Free) | Alkyl Silane |
Application in Stereo- and Regioselective Organic Transformations
The trimethylsilyl (B98337) group can exert significant influence over the stereochemical and regiochemical course of a reaction, primarily through steric effects and the β-silicon effect—the stabilization of a positive charge at the carbon atom beta to the silicon atom. researchgate.net
The electronic properties of the trimethylsilyl group can direct the addition of electrophiles to adjacent unsaturated bonds. In reactions involving carbocationic intermediates, the β-silicon effect can stabilize the transition state, thereby dictating the regiochemical outcome. For example, the hydrosilylation of alkenes and alkynes often proceeds with high regioselectivity, yielding either Markovnikov or anti-Markovnikov products depending on the catalyst and reaction conditions. organic-chemistry.org While these principles are well-established for various organosilanes, specific studies employing this compound to control regioselectivity in additions to alkenes or alkynes are not prominent in the literature. The inherent reactivity of the benzylic position could offer unique regiocontrol in specific transformations, but this remains an area for further exploration.
Silyl-substituted compounds are known to participate in various cycloaddition reactions, where the silyl group can influence both reactivity and selectivity. For instance, silyl-substituted amines can act as azomethine ylide equivalents in [3+2] cycloadditions to form pyrrolidines. orgsyn.org In another example, 4-(trimethylsilyl)-3-butyn-2-one (B1224664) has been used as a dipolarophile in reactions with cycloimmonium salts to synthesize functionalized indolizines, a class of nitrogen-containing heterocycles. rsc.org The reaction yielded both silylated and desilylated products, demonstrating the active role of the silyl group in the reaction pathway. Similarly, photogenerated siloxycarbenes from acyl silanes can undergo formal [4+1] cycloadditions to create functionalized cyclopentenes. acs.org These examples underscore the potential for this compound to participate in the construction of cyclic and heterocyclic systems, although specific applications have yet to be detailed.
Role as a Precursor or Reagent for the Introduction of 4-Methoxybenzyl Moieties
The 4-methoxybenzyl (PMB) group is one of the most widely used protecting groups for alcohols, phenols, carboxylic acids, and amines in multistep organic synthesis. Its popularity stems from its ease of introduction and the variety of mild conditions available for its removal. oup.comnih.gov
The standard and most prevalent methods for introducing the PMB protecting group involve the reaction of an alcohol or carboxylic acid with a PMB-donating reagent under basic or acidic conditions. Common reagents include 4-methoxybenzyl chloride (PMB-Cl), 4-methoxybenzyl bromide, and 4-methoxybenzyl alcohol. nih.govorganic-chemistry.org For instance, PMB ethers are typically formed via a Williamson ether synthesis using PMB-Cl and a base like sodium hydride. organic-chemistry.org PMB esters can be synthesized from the corresponding carboxylic acid using methods such as reaction with 4-methoxybenzyl alcohol and an activating agent, or with 4-methoxyphenyldiazomethane for sensitive substrates. nih.gov
There is no significant evidence in the chemical literature to suggest that this compound is used as a standard reagent for introducing the PMB group onto substrates. Such a transformation would require a novel activation method to cleave the stable C-Si bond to generate a reactive 4-methoxybenzyl electrophile or nucleophile, a strategy that is not conventional.
Table 2: Common Methods for PMB Protection
| Functional Group to Protect | Reagent | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Alcohol | 4-Methoxybenzyl Chloride (PMB-Cl) | NaH, THF | PMB Ether | organic-chemistry.org |
| Alcohol | 4-Methoxybenzyl Alcohol, N-acylimidazole | Pyridinium salt | PMB Ether | nih.gov |
| Carboxylic Acid | 4-Methoxybenzyl Alcohol, DCC | DMAP, CH₂Cl₂ | PMB Ester | nih.gov |
A key advantage of the PMB group is its susceptibility to cleavage under conditions that leave many other protecting groups intact, a concept known as orthogonal deprotection. This allows for the selective unmasking of a specific functional group in a complex molecule. The electron-rich nature of the 4-methoxybenzyl ring makes it particularly sensitive to oxidative cleavage. oup.comorganic-chemistry.org
The PMB group can be selectively removed in the presence of benzyl (Bn), tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), acetyl (Ac), and tetrahydropyranyl (THP) ethers. oup.comsoton.ac.uk This orthogonality is crucial in the synthesis of complex molecules like carbohydrates and peptides. acs.orgresearchgate.netnih.gov
Several methods exist for PMB deprotection:
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are highly effective and selective for cleaving PMB ethers, often leaving other benzyl-type ethers untouched. oup.comorganic-chemistry.org
Acidic Cleavage: PMB ethers and esters can be cleaved with acids such as trifluoroacetic acid (TFA). oup.comnih.gov These conditions are often mild enough to preserve acid-sensitive groups like benzyl esters.
Lewis Acid-Mediated Cleavage: Various Lewis acids, including CeCl₃·7H₂O-NaI, have been employed for selective PMB group removal. oup.comacs.org
Electrochemical Cleavage: Anodic oxidation provides a green alternative for PMB deprotection, avoiding the need for chemical oxidants. soton.ac.uk
Hydrogenolysis: While less common due to the concurrent removal of other reducible groups like benzyl ethers, PMB esters can be removed by catalytic hydrogenation. nih.govresearchgate.net
Table 3: Selected Reagents for Orthogonal Deprotection of PMB Groups
| Reagent/Method | Conditions | Groups Tolerated | Reference(s) |
|---|---|---|---|
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂/H₂O | Benzyl (Bn), TBDPS, Ac, THP | organic-chemistry.org |
| CAN (Ceric Ammonium Nitrate) | CH₃CN/H₂O | Benzyl (Bn), Allyl, Esters | oup.com |
| TFA (Trifluoroacetic acid) | CH₂Cl₂ | Benzyl esters, TBS ethers | oup.comnih.gov |
| CeCl₃·7H₂O / NaI | CH₃CN, reflux | Wide range of groups | oup.comacs.org |
| Electrochemical Oxidation | MeOH, BF₄NEt₄ | OTHP, OAc, OTBDPS, OTBS, OBn | soton.ac.uk |
Contributions to Total Synthesis Efforts of Natural Products and Bioactive Molecules
While direct and specific applications of this compound in published total synthesis routes are not extensively documented, the strategic use of its core components, the p-methoxybenzyl (PMB) protecting group and the benzylsilane moiety, is well-established in the assembly of complex natural products and bioactive molecules. nih.govrsc.orgnih.govbris.ac.uke-bookshelf.demdpi.comnih.govrsc.org
The p-methoxybenzyl group is a widely employed protecting group for alcohols, amines, and other functional groups due to its stability under various reaction conditions and its selective removal under oxidative or strongly acidic conditions. nih.govrsc.org This strategic protection is crucial in multi-step syntheses to mask reactive sites while other parts of the molecule are being modified.
Benzylsilanes, as analogs of this compound, serve as valuable synthetic intermediates. Their utility stems from the ability of the silicon atom to stabilize an adjacent carbanion (α-effect) and a carbocation at the benzylic position (β-effect). These properties allow for a range of carbon-carbon bond-forming reactions that are instrumental in constructing the carbon skeletons of natural products.
Although a comprehensive list of total syntheses explicitly using this compound is not available in prominent literature, the principles of its potential reactivity can be inferred from the applications of related compounds. The presence of the electron-donating methoxy (B1213986) group can be expected to enhance the stability of any transient benzylic carbocation, potentially influencing the stereochemical outcome of certain reactions.
Table 1: Key Functional Groups and Their Roles in Total Synthesis
| Functional Group | Parent Compound | Key Role in Synthesis | Relevant Citations |
| p-Methoxybenzyl (PMB) | This compound | Protecting group for alcohols and amines | nih.govrsc.org |
| Benzylsilane | This compound | Carbanion and carbocation stabilization, C-C bond formation | organic-chemistry.org |
Development of Specialized Organosilane Reagents in Organic Fluorine Chemistry
The introduction of fluorine into organic molecules can significantly alter their biological properties, making the development of new fluorination methods a key area of research. Organosilanes have emerged as important reagents in this field. While specific research detailing the use of this compound in organic fluorine chemistry is limited, the reactivity of analogous benzylsilanes provides valuable insights.
The carbon-silicon bond in benzylsilanes can be cleaved by electrophilic fluorinating agents, leading to the formation of benzyl fluorides. The regioselectivity of this reaction is often high, providing a reliable method for the introduction of fluorine at a benzylic position. The electronic nature of the aromatic ring can influence the reactivity of the benzylsilane. The presence of the electron-donating methoxy group in this compound would be expected to activate the aromatic ring towards electrophilic attack, potentially facilitating the fluorination process.
Recent advancements have focused on the palladium-catalyzed hydrofluorination of alkenylarenes using silanes as the hydride source and an electrophilic fluorine source like Selectfluor. europa.eu This method allows for the formation of benzyl fluorides with high regioselectivity. Although not explicitly demonstrated with this compound, its potential as a hydride donor in such catalytic cycles warrants investigation.
Table 2: Benzylsilanes in Fluorination Reactions
| Reagent/Catalyst System | Substrate | Product | Significance | Citation |
| Electrophilic Fluorinating Agent | Benzylsilane | Benzyl fluoride (B91410) | Direct benzylic fluorination | |
| Pd-catalyst / Silane / Selectfluor | Alkenylarene | Benzyl fluoride | Catalytic hydrofluorination | europa.eu |
Catalytic Applications of Organosilanes in Asymmetric Reductions and Other Functionalizations
Organosilanes are widely used as reducing agents in various chemical transformations, including the asymmetric reduction of ketones and other prochiral substrates. organic-chemistry.org These reactions often employ a chiral catalyst to control the stereochemical outcome, leading to the synthesis of enantioenriched products, which are valuable building blocks for pharmaceuticals and other bioactive molecules.
While the direct catalytic application of this compound is not extensively reported, the broader class of organosilanes, including benzylsilanes, plays a crucial role. In many catalytic systems, the organosilane serves as a stoichiometric hydride donor, regenerating the active catalyst in the catalytic cycle. For instance, in the asymmetric hydrosilylation of alkenes, a chiral metal catalyst facilitates the addition of a silicon hydride across the double bond, followed by oxidation to yield a chiral alcohol. organic-chemistry.org
Recent research has also explored the use of chiral counteranions to control the stereoselectivity of reactions involving benzylic cations, which can be generated from precursors including those with silyl groups. nih.govmdpi.com These methods have been applied to catalytic asymmetric C-C, C-O, and C-N bond-forming reactions. The electronic properties of the benzyl group can influence the stability and reactivity of the cationic intermediate, suggesting that a methoxy-substituted benzylsilane could offer unique advantages in such transformations.
Furthermore, the catalytic asymmetric alkylation of acylsilanes has been achieved using copper-diphosphine complexes, affording α-silylated tertiary alcohols with high enantioselectivity. nih.gov This highlights another facet of organosilane chemistry where chiral catalysis enables the construction of stereogenic centers.
Table 3: Catalytic Asymmetric Reactions Involving Organosilanes
| Reaction Type | Catalyst Type | Role of Organosilane | Product Type | Citations |
| Asymmetric Hydrosilylation | Chiral metal complex | Hydride donor | Chiral alcohol | organic-chemistry.org |
| Asymmetric Alkylation | Copper-diphosphine complex | Substrate | Chiral α-silylated tertiary alcohol | nih.gov |
| Asymmetric SN1 Reactions | Chiral counteranion | Precursor to cationic intermediate | Enantioenriched products | nih.govmdpi.com |
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For (4-Methoxy-benzyl)-trimethyl-silane, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments delivers a complete assignment of its structure.
Proton (¹H) and Carbon (¹³C) NMR Spectroscopic Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic moieties of this compound. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of the protons and carbons, respectively.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the trimethylsilyl (B98337) group, the benzylic protons, the aromatic protons, and the methoxy (B1213986) group protons. Based on data from structurally similar compounds, the trimethylsilyl protons typically appear as a sharp singlet at approximately 0.0 ppm, a characteristic feature of the Si(CH₃)₃ group. The benzylic protons (Ar-CH₂-Si) would likely produce a singlet around 2.0-2.1 ppm. The aromatic protons on the para-substituted benzene (B151609) ring will show a typical AA'BB' splitting pattern, with doublets expected in the regions of δ 6.8-7.0 ppm and δ 7.0-7.2 ppm. The methoxy group protons are anticipated to be a sharp singlet around 3.8 ppm. rsc.orgnih.gov
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The trimethylsilyl methyl carbons are expected to have a chemical shift in the range of -1 to -3 ppm. The benzylic carbon (Ar-CH₂-Si) would likely appear around 25-30 ppm. The aromatic carbons show distinct signals, with the carbon bearing the methoxy group resonating downfield (around 158 ppm), the carbon attached to the benzyl-silicon group appearing around 135-140 ppm, and the other aromatic carbons resonating in the typical 113-130 ppm range. The methoxy carbon is expected at approximately 55 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Si(CH₃)₃ | ~ 0.0 (s, 9H) | ~ -2.0 |
| Ar-CH₂-Si | ~ 2.05 (s, 2H) | ~ 28.0 |
| Ar-CH (ortho to OCH₃) | ~ 6.85 (d, 2H, J ≈ 8.5 Hz) | ~ 113.5 |
| Ar-CH (ortho to CH₂Si) | ~ 7.10 (d, 2H, J ≈ 8.5 Hz) | ~ 129.5 |
| Ar-C (ipso to CH₂Si) | - | ~ 136.0 |
| Ar-C (ipso to OCH₃) | - | ~ 158.0 |
| OCH₃ | ~ 3.80 (s, 3H) | ~ 55.2 |
Note: Predicted values are based on data from analogous compounds. 's' denotes a singlet, and 'd' denotes a doublet.
Silicon-29 (²⁹Si) NMR for Organosilicon Structural Insights
Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool specifically for characterizing organosilicon compounds. Although ²⁹Si has a low natural abundance (4.7%), modern NMR techniques allow for its routine detection. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom.
For this compound, the ²⁹Si NMR spectrum would show a single resonance corresponding to the trimethylsilyl group. The chemical shift is influenced by the electron-donating or -withdrawing nature of the benzyl (B1604629) group. Based on data for similar benzyltrimethylsilane (B1265640) derivatives, the ²⁹Si chemical shift is expected to be in the range of δ +2 to +5 ppm relative to the standard tetramethylsilane (B1202638) (TMS). This upfield shift compared to TMS is characteristic of alkyl-substituted silanes.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule. The calculated exact mass of the molecular ion of this compound (C₁₁H₁₈OSi) is 194.1127 g/mol . researchgate.net An experimental HRMS measurement would be expected to be in very close agreement with this value, typically within a few parts per million (ppm), thus confirming the elemental composition of the synthesized compound.
Table 2: Calculated and Expected Experimental HRMS Data for this compound
| Ion Formula | Calculated m/z | Expected Experimental m/z |
| [C₁₁H₁₈OSi + H]⁺ | 195.1200 | ~ 195.1200 ± 0.0005 |
| [C₁₁H₁₈OSi + Na]⁺ | 217.0995 | ~ 217.0995 ± 0.0005 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing volatile compounds and complex mixtures. In the context of synthesizing this compound, GC-MS can be used to monitor the reaction progress, identify byproducts, and assess the purity of the final product.
The mass spectrum of this compound obtained from GC-MS would show a molecular ion peak (M⁺) at m/z 194. A characteristic and often base peak in the mass spectra of trimethylsilyl compounds is the [M-15]⁺ ion, resulting from the loss of a methyl radical, which would appear at m/z 179. Another prominent fragment is the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. Fragmentation of the benzyl moiety can also occur, leading to a tropylium-like ion at m/z 121, corresponding to the 4-methoxybenzyl cation.
Table 3: Expected Key Fragments in the GC-MS Spectrum of this compound
| m/z | Proposed Fragment | Structural Formula |
| 194 | Molecular Ion [M]⁺ | [C₁₁H₁₈OSi]⁺ |
| 179 | [M - CH₃]⁺ | [C₁₀H₁₅OSi]⁺ |
| 121 | [4-methoxybenzyl]⁺ | [CH₃OC₆H₄CH₂]⁺ |
| 73 | [Trimethylsilyl]⁺ | [Si(CH₃)₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds.
Key expected vibrational frequencies include the C-H stretching of the aromatic and aliphatic groups, the C=C stretching of the aromatic ring, and the characteristic vibrations of the Si-C and Si-CH₃ bonds. The presence of the methoxy group would be confirmed by its characteristic C-O stretching vibrations.
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3050-3000 | C-H stretch | Aromatic |
| ~ 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~ 1610, 1580, 1510 | C=C stretch | Aromatic Ring |
| ~ 1250 | Si-CH₃ symmetric deformation | Trimethylsilyl |
| ~ 1245 | C-O stretch (asymmetric) | Aryl-O-CH₃ |
| ~ 1035 | C-O stretch (symmetric) | Aryl-O-CH₃ |
| ~ 840 | Si-C stretch | Trimethylsilyl |
The combination of these advanced analytical techniques provides a robust and comprehensive characterization of this compound, confirming its structure and purity, which is essential for its application in further chemical research and development. researchgate.net
Advanced Chromatographic Methods in Reaction Monitoring and Product Isolation
The synthesis and purification of organosilicon compounds such as this compound rely on a suite of advanced chromatographic techniques. These methods are indispensable for monitoring the progress of chemical reactions, ensuring the complete consumption of starting materials, and for the isolation of the final product in high purity. The choice of chromatographic method is dictated by the specific requirements of the analysis, whether for rapid, real-time monitoring or for large-scale purification.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of the synthesis of this compound. This technique is particularly useful for observing the conversion of starting materials, such as 4-methoxybenzyl halides or other precursors, into the desired silylated product.
In a typical laboratory setting, the reaction progress can be monitored using silica (B1680970) gel TLC plates. The choice of eluent is critical for achieving good separation between the starting materials, the product, and any potential byproducts. A common mobile phase system for compounds of similar polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). For instance, in the synthesis of related N-benzyl-1-(trimethylsilyl)methanamine, a mobile phase of 20% ethyl acetate in hexanes was used to distinguish the product from the starting materials on a silica gel plate. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm) and by staining with a suitable agent, such as p-anisaldehyde solution followed by heating, which is effective for visualizing methoxy-substituted aromatic compounds. nih.gov
Table 1: Illustrative TLC Monitoring of this compound Synthesis
| Component | Expected Rf Value Range | Visualization Method |
| 4-Methoxybenzyl bromide (Starting Material) | 0.6 - 0.7 | UV (254 nm), p-anisaldehyde stain |
| This compound (Product) | 0.4 - 0.5 | UV (254 nm), p-anisaldehyde stain |
| Byproducts | Variable | UV (254 nm), p-anisaldehyde stain |
| Note: Rf values are hypothetical and for illustrative purposes, based on typical separations of similar compounds on silica gel with a hexane/ethyl acetate eluent system. |
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound. Due to the compound's relatively non-polar nature, but with the presence of a polar methoxy group, reverse-phase HPLC is a particularly suitable method.
For analytical purposes, a reverse-phase column, such as a C18 or a specialized column with low silanol (B1196071) activity like Newcrom R1, can be employed. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with an acidic modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components with good resolution.
For the isolation of this compound on a larger scale, preparative HPLC can be utilized. This method uses larger columns and higher flow rates to separate and collect the pure compound from a crude reaction mixture. The conditions developed for analytical HPLC can often be scaled up for preparative separations.
Table 2: Exemplary HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18) sielc.com |
| Mobile Phase A | Water with 0.1% Phosphoric Acid sielc.com |
| Mobile Phase B | Acetonitrile sielc.com |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 226 nm |
| Column Temperature | 30 °C |
| Note: These parameters are based on methods for structurally similar compounds and serve as a starting point for method development. |
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for the analysis of volatile organosilicon compounds like this compound. This technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column.
For the analysis of this compound, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable. The sample, dissolved in a volatile organic solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized and carried onto the column by an inert carrier gas, typically helium or hydrogen. The temperature of the GC oven is programmed to increase over the course of the analysis to facilitate the separation of compounds with different boiling points.
The identity of the eluting peaks can be confirmed by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the compound. For instance, GC-MS analysis of the related compound benzyltrimethylsilane provides a clear mass spectrum that can be used for its identification. nih.gov
Table 3: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-450 amu |
| Note: These parameters are illustrative and may require optimization for specific instrumentation and applications. |
Flash Column Chromatography for Product Isolation
For the purification of this compound on a preparative scale in a research laboratory setting, flash column chromatography is the most common and practical method. This technique utilizes a stationary phase, typically silica gel, packed in a column, and a solvent system (mobile phase) to separate the components of a mixture.
The choice of the mobile phase is guided by preliminary TLC analysis. A solvent system that provides a good separation of the product from impurities on the TLC plate will be effective for the flash column. For organosilicon compounds of this nature, a mixture of hexanes and ethyl acetate is a common choice. The crude product is loaded onto the top of the silica gel column and the mobile phase is passed through the column under moderate pressure, which speeds up the separation process. Fractions are collected and analyzed by TLC to identify those containing the pure product. In the purification of similar organosilicon compounds, such as those containing a carboranylmethyl group, column chromatography is a standard final purification step. rsc.org
Table 4: General Parameters for Flash Column Chromatography Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 10%) |
| Loading | Crude product dissolved in a minimal amount of a non-polar solvent or adsorbed onto a small amount of silica gel |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization and/or staining |
Theoretical and Computational Investigations of 4 Methoxy Benzyl Trimethyl Silane Chemistry
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to investigate the electronic structure and energetics of molecules. It has been employed to elucidate the mechanistic steps of reactions involving (4-Methoxy-benzyl)-trimethyl-silane.
In a study on the dual N-heterocyclic carbene (NHC) and photoredox-catalyzed coupling of acyl fluorides with alkyl silanes, DFT calculations were utilized to understand key aspects of the reaction pathway. acs.org Researchers used the ωB97M-V/def2-QZVP//PBEh-3c level of theory, incorporating an explicit solvation enthalpy model (COSMO-RS BP-TZVPD-FINE), to gain deeper insight into the mechanism. acs.org One of the crucial steps investigated was the generation of an acyl azolium species, which is a key intermediate in the catalytic cycle. acs.org
Table 1: Reaction Conditions for the Coupling of this compound (2a)
| Parameter | Condition A | Condition D |
|---|---|---|
| Substrate | This compound (2a) | This compound (2a) |
| Photocatalyst | [Ir(ppy)₂(dtbbpy)]PF₆ | 4CzIPN |
| NHC Precatalyst | TMe·HOTf | TMes·HBF₄ |
| Base | Cs₂CO₃ | Cs₂CO₃ |
| Solvent | Anhydrous MeCN | Anhydrous MeCN |
| Irradiation | Blue LEDs (λₘₐₓ = 440 nm) | Blue LEDs (λₘₐₓ = 440 nm) |
| Temperature | Room Temperature | Room Temperature |
| Time | 24 h | 24 h |
| ¹H NMR Yield | 44% | Higher yields noted for other primary silanes |
Data sourced from a 2024 study on dual NHC/photoredox catalysis. acs.org
The location of transition state structures is a computationally intensive but crucial part of mechanistic investigations, often accomplished using DFT. nih.gov While the specific transition states and activation barriers for reactions involving this compound were not explicitly detailed in the available literature, the use of DFT to model reaction energetics implies this type of analysis. acs.org For instance, the rapid nature of the desilylation of the silane (B1218182) radical cation suggests a low activation barrier for this step. acs.org In other organosilane systems, dynamic calculations have been shown to provide activation energies that are in better agreement with experimental results than non-dynamic calculations, especially for rapid processes like proton transfer. beilstein-journals.org
Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts, which aids in structure elucidation and the confirmation of reaction products. Quantum mechanics (QM) calculations, particularly using DFT, are a popular method for predicting chemical shifts with reasonable accuracy. While the referenced study on the coupling reaction of this compound reported the experimental ¹H NMR yield to quantify the product, computational prediction of the full NMR spectrum is a standard approach to verify the structure of the resulting ketone, 3aa . acs.org Modern approaches even combine DFT with machine learning to achieve higher accuracy in predicting chemical shifts.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational dynamics and non-covalent interactions of molecules over time. While MD is extensively used for analyzing molecules like proteins and carbohydrates, specific MD simulation studies focusing on the conformational analysis or intermolecular interactions of this compound are not prominently featured in the reviewed scientific literature.
Quantum Chemical Calculations in Predictive Synthesis and Reactivity Assessment
Quantum chemical calculations are instrumental in modern chemistry for predicting the feasibility of synthetic routes and assessing the reactivity of different substrates. The DFT study on the dual-catalyzed coupling reaction serves as a prime example of this application. acs.org
The investigation revealed that the reactivity of this compound (2a ) was lower than that of a secondary benzyl (B1604629) silane under identical photocatalytic conditions, resulting in a 44% ¹H NMR yield for the product 3aa compared to a 76% yield for the product from the secondary silane. acs.org This difference in reactivity can be rationalized through computational analysis of the electronic and steric properties of the substrates and intermediates. The calculations performed on the desilylation step and the formation of the acyl azolium intermediate help to assess the energetic viability of the proposed catalytic cycle, thereby aiding in the predictive assessment of the synthesis. acs.org
Computational Modeling of Catalyst-Substrate Interactions in Organosilane Reactions
Understanding the intricate interactions between a catalyst and a substrate is fundamental to designing efficient catalytic systems. Computational modeling provides a molecular-level view of these interactions. In the dual NHC/photoredox-catalyzed reaction, this compound interacts with key species in two distinct catalytic cycles. acs.org
The proposed mechanism involves the following key catalyst-substrate interactions:
Interaction with the Photocatalyst: The silane substrate is proposed to interact with the oxidized photocatalyst ([PC]•+). This single-electron transfer (SET) event regenerates the ground-state photocatalyst and forms the silane radical cation (V ). acs.org
Formation of the Alkyl Radical: The resulting silane radical cation (V ) undergoes rapid desilylation to form an alkyl radical (VI ). DFT calculations suggest this step is highly favorable and can be assisted by solvent molecules. acs.org
Interaction with the NHC-derived Intermediate: The NHC catalyst activates the acyl fluoride (B91410) to form a highly electrophilic acyl azolium intermediate (I ). This intermediate is then reduced by the excited photocatalyst to form a zwitterionic radical (IV ), which ultimately couples with the alkyl radical (VI ) derived from the silane. acs.org
This complex interplay, elucidated with the aid of DFT calculations and experimental evidence like Stern-Volmer luminescence quenching, showcases how computational modeling is essential for unraveling the detailed mechanisms of catalyst-substrate interactions in modern organosilane chemistry. acs.org
Q & A
Q. What are the established synthetic routes for (4-Methoxy-benzyl)-trimethyl-silane, and how is purity ensured?
The compound is synthesized via a solvent-free mechanochemical approach: 4-methoxybenzyl alcohol is reacted with hexamethyldisilazane (HMDS) in the presence of a catalytic amount of CTPTB (2-carboxyethyltriphenylphosphonium bromide) and silica gel. The reaction is monitored by TLC, and the product is purified via column chromatography using ethyl acetate/hexane (1:4) as the eluent . Purity is confirmed through TLC, elemental analysis, and spectroscopic techniques (e.g., NMR, IR).
Q. How is this compound characterized structurally?
Structural confirmation relies on spectroscopic methods:
- 1H NMR : Peaks for the trimethylsilyl group (δ ~0.1 ppm) and methoxybenzyl protons (δ ~6.8–7.3 ppm for aromatic protons; δ ~3.8 ppm for –OCH3).
- IR : Stretching vibrations for Si–O–C (1050–1100 cm⁻¹) and aromatic C–H (3000–3100 cm⁻¹).
- Mass spectrometry : Molecular ion peak matching the molecular weight (calculated: 224.36 g/mol) .
Q. What are the key applications of this compound in organic synthesis?
The silane group acts as a protecting group for alcohols or phenols, enabling regioselective reactions. It is also used in cross-coupling reactions, where the silyl ether stabilizes intermediates. For example, similar silanes participate in deoxygenative gem-difluoroolefination via Wittig-like mechanisms .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, and what factors influence reproducibility?
Key variables include:
- Catalyst loading : CTPTB at 0.5–1 mol% minimizes side reactions.
- Grinding efficiency : Mechanochemical synthesis requires thorough mixing to ensure reagent contact.
- Moisture control : HMDS is moisture-sensitive; reactions must be conducted under anhydrous conditions.
- Purification : Column chromatography with gradient elution (hexane → ethyl acetate) improves separation of unreacted alcohol .
Q. How do solvent polarity and temperature affect the stability of this compound?
The compound is stable in non-polar solvents (e.g., hexane, DCM) but hydrolyzes in protic solvents (e.g., methanol, water). Kinetic studies show hydrolysis rates increase at higher temperatures (e.g., t₁/₂ = 24 hours at 25°C in methanol vs. 2 hours at 50°C). Stabilization strategies include storage under inert gas (N₂/Ar) at –20°C .
Q. What analytical methods resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Discrepancies may arise from:
- Solvent effects : CDCl3 vs. DMSO-d6 can alter chemical shifts by 0.1–0.3 ppm.
- Impurities : Trace silica gel or unreacted HMDS may broaden peaks. Use preparative HPLC or repeated recrystallization to isolate pure product.
- Dynamic processes : Rotameric equilibria in the silyl ether can split signals. Variable-temperature NMR (e.g., –40°C to 60°C) clarifies such behavior .
Q. What mechanistic insights explain the silane’s role in stabilizing reactive intermediates?
The trimethylsilyl group donates electron density via σ–π conjugation, stabilizing carbocation or radical intermediates. For example, in fluorination reactions, the silane facilitates difluorocarbene transfer by lowering the energy of transition states, as demonstrated in DFT studies of analogous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
